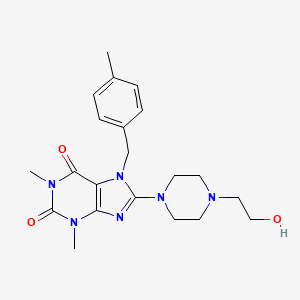
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O3 and its molecular weight is 412.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . These compounds have also been found to induce significant alterations in cell cycle progression and apoptosis within cells .
Activité Biologique
The compound 8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 442555-98-8, is a synthetic derivative of purine with potential biological activity. Its molecular formula is C21H28N6O3, and it has garnered interest due to its structural similarity to known bioactive compounds that interact with various biochemical pathways.
Research indicates that similar compounds can inhibit cyclin-dependent kinase 2 (cdk2), a critical regulator of the cell cycle. The inhibition of cdk2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.
Target Pathways
- Cell Cycle Regulation : Inhibition of cdk2 alters cell cycle progression, potentially leading to therapeutic effects in malignancies.
- Apoptosis Induction : Compounds that inhibit cdk2 have shown cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity. It has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases such as Alzheimer's.
| Compound | AChE Inhibition (IC50) |
|---|---|
| This compound | TBD |
| Reference Compound (Donepezil) | 4.9 µM |
The exact IC50 value for this compound remains to be established through further studies. However, related compounds have shown promising results with IC50 values ranging from 0.089 µM to 0.746 µM against AChE .
Structure-Activity Relationship (SAR)
The biological activity of purine derivatives often correlates with specific structural features. Modifications in the piperazine ring and the introduction of various substituents can significantly affect the potency and selectivity of these compounds as enzyme inhibitors.
Key Findings
- Compounds with longer alkyl chains or specific aromatic substitutions tend to show enhanced AChE inhibition.
- The presence of hydroxyl groups on the piperazine ring appears to contribute positively to the binding affinity for target enzymes .
Case Studies
Several studies have explored the biological activities of structurally related purine derivatives:
- Inhibition of AChE : A study synthesized various methylxanthines and evaluated their AChE inhibitory activities using Ellman’s method. Compounds with modifications similar to our target compound displayed moderate to high inhibitory effects .
- Cell Cycle Effects : Research has indicated that similar purine derivatives can induce G1 phase arrest in cancer cell lines through cdk2 inhibition, leading to increased apoptosis rates.
Propriétés
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-15-4-6-16(7-5-15)14-27-17-18(23(2)21(30)24(3)19(17)29)22-20(27)26-10-8-25(9-11-26)12-13-28/h4-7,28H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMTUKCBDXRCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













